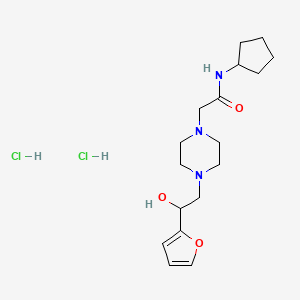

N-cyclopentyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

Beschreibung

N-cyclopentyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a synthetic organic compound featuring a piperazine core linked to an acetamide group, a cyclopentyl substituent, and a furan-2-yl-hydroxyethyl side chain. The dihydrochloride salt form enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3.2ClH/c21-15(16-6-3-11-23-16)12-19-7-9-20(10-8-19)13-17(22)18-14-4-1-2-5-14;;/h3,6,11,14-15,21H,1-2,4-5,7-10,12-13H2,(H,18,22);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUKEDNODMXYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-cyclopentyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a complex organic compound that has garnered attention for its potential biological activity. This article explores the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a piperazine core, a furan ring, and an acetamide group. The synthesis typically involves several steps:

- Formation of the Piperazine Core : Synthesized through cyclization of ethylenediamine with dihaloalkanes.

- Introduction of the Furan Ring : Achieved via nucleophilic substitution reactions.

- Attachment of Hydroxyethyl Group : This is done through specific reactions that introduce the hydroxyethyl moiety to the piperazine structure.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors that regulate cellular signaling pathways related to cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits:

- Antimicrobial Activity : Effective against various bacterial strains, showing potential as a therapeutic agent.

- Anti-inflammatory Properties : It may reduce inflammation by modulating cytokine production.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Cytotoxicity | Low cytotoxicity in normal cells |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µg/mL.

Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels in macrophages, suggesting its potential use in inflammatory diseases.

Table 2: Efficacy Data from Case Studies

| Study | Pathogen/Cell Type | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial Study | S. aureus | 10 - 50 | Significant reduction in viability |

| Inflammation Study | Macrophages | 5 - 20 | Decreased TNF-alpha and IL-6 levels |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Target Compound : The furan and hydroxyethyl groups may improve target specificity compared to ’s dimethylphenyl group, which could enhance membrane permeability but reduce solubility.

- Synthetic Challenges : The dihydrochloride salt’s synthesis requires careful control of stoichiometry and crystallization conditions, as seen in analogous compounds .

Q & A

Basic Research: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?

Answer:

- Stepwise Synthesis : Begin with the preparation of the piperazine core functionalized with 2-(furan-2-yl)-2-hydroxyethyl groups via nucleophilic substitution or reductive amination. Couple this intermediate with N-cyclopentyl-2-chloroacetamide under basic conditions (e.g., KCO in DMF) to form the acetamide backbone. Final dihydrochloride salt formation is achieved using HCl in anhydrous ethanol .

- Purity Assurance : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) for purification. Confirm purity (>95%) via reverse-phase HPLC (λ = 254 nm) and characterize using H/C NMR (DMSO-d) and high-resolution mass spectrometry (HRMS) .

Basic Research: What spectroscopic techniques are critical for confirming structural integrity?

Answer:

- NMR Analysis : Assign peaks for the furan (δ 6.3–7.4 ppm for aromatic protons), piperazine (δ 2.5–3.5 ppm for N-CH), and hydroxyethyl group (δ 4.1–4.3 ppm for -CHOH). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water (1:1) and perform X-ray diffraction using SHELXL-2017. Refinement parameters (R < 0.05) and hydrogen bonding networks (e.g., O-H···Cl interactions) validate the dihydrochloride salt form .

Advanced Research: How can computational modeling optimize reaction pathways for scale-up synthesis?

Answer:

- Reaction Design : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and identify rate-limiting steps (e.g., amine alkylation). Pair with ICReDD’s reaction path search algorithms to predict optimal solvents (e.g., DMF vs. THF) and catalyst-free conditions .

- Experimental Validation : Perform kinetic studies (e.g., in situ IR monitoring) to correlate computed activation energies with observed reaction rates. Adjust stoichiometry (e.g., 1.2 eq. of piperazine derivative) to minimize side products .

Advanced Research: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Orthogonal Assays : Compare results across multiple assays (e.g., enzyme inhibition vs. cell-based viability). For example, if cytotoxicity (IC) conflicts with receptor binding affinity (K), use SPR (surface plasmon resonance) to validate target engagement .

- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify active metabolites that may contribute to off-target effects .

Advanced Research: What strategies mitigate instability during in vitro pharmacological studies?

Answer:

- Stability Screening : Conduct forced degradation studies (acid/alkali hydrolysis, oxidative stress with HO, photolysis under ICH Q1B guidelines). For light-sensitive compounds, use amber vials and antioxidant additives (e.g., 0.1% ascorbic acid) .

- Formulation Adjustments : Prepare stock solutions in DMSO with 10% polyethylene glycol 400 to prevent precipitation in aqueous buffers (e.g., PBS) during cell culture assays .

Advanced Research: How can structural modifications enhance selectivity for therapeutic targets?

Answer:

- SAR Analysis : Replace the cyclopentyl group with bulkier substituents (e.g., adamantane) to sterically block off-target interactions. Modify the hydroxyethyl moiety to a methoxy group to reduce metabolic oxidation .

- Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Prioritize derivatives with ΔG < −8 kcal/mol and hydrogen bonds to conserved residues (e.g., Asp113 in 5-HT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.